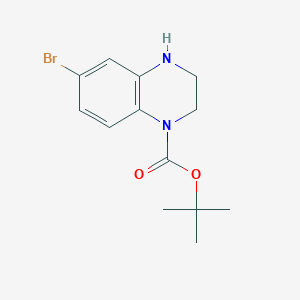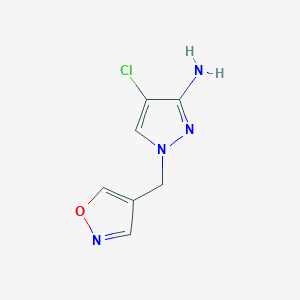![molecular formula C32H38N4O6 B15312322 rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)
rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a cyclohexyl group, and protective groups like tert-butoxycarbonyl and fluorenylmethoxycarbonyl, which are commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
- Formation of the pyrazole ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Introduction of the cyclohexyl group : The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
- Protection of amino groups : The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups are introduced to protect the amino groups during the synthesis. This is typically done using reagents like di-tert-butyl dicarbonate and fluorenylmethoxycarbonyl chloride.
- Coupling reactions : The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the pyrazole ring and the cyclohexyl group.
- Reduction : Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
- Substitution : Nucleophilic substitution reactions can take place at the protected amino groups.
- Oxidation : Reagents like potassium permanganate or chromium trioxide can be used.
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
- Substitution : Nucleophiles such as amines or thiols can be used under basic conditions.
- Oxidation : Oxidized derivatives of the pyrazole ring and cyclohexyl group.
- Reduction : Alcohol derivatives of the carbonyl groups.
- Substitution : Substituted amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology: In biological research, it can be used to study the interactions of peptides with various biological targets, such as enzymes and receptors.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (tert-butoxycarbonyl and fluorenylmethoxycarbonyl) play a crucial role in ensuring the stability and selectivity of the compound during these interactions.
Comparison with Similar Compounds
Similar Compounds:
- N-Boc-protected amino acids : These compounds also feature the tert-butoxycarbonyl protective group.
- Fmoc-protected amino acids : These compounds contain the fluorenylmethoxycarbonyl protective group.
- Pyrazole derivatives : Compounds with a pyrazole ring structure.
Uniqueness: The uniqueness of rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid lies in its combination of protective groups and the presence of both a pyrazole ring and a cyclohexyl group, making it a versatile building block for various applications in research and industry.
Properties
Molecular Formula |
C32H38N4O6 |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C32H38N4O6/c1-32(2,3)42-30(39)33-26-15-9-10-16-28(26)36(18-20-17-27(29(37)38)34-35(20)4)31(40)41-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h5-8,11-14,17,25-26,28H,9-10,15-16,18-19H2,1-4H3,(H,33,39)(H,37,38)/t26-,28-/m1/s1 |
InChI Key |
SXDQTNHECUQIPL-IXCJQBJRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N(CC2=CC(=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N(CC2=CC(=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


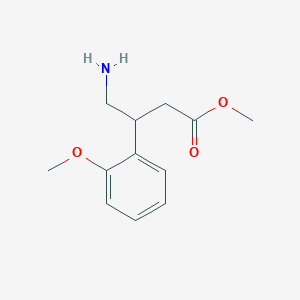
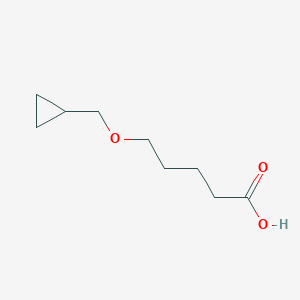
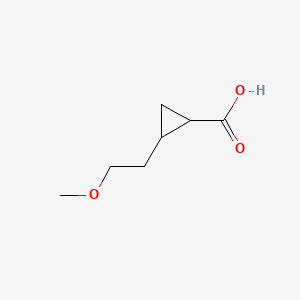
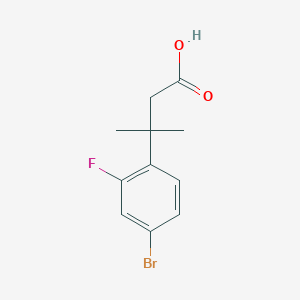

![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)
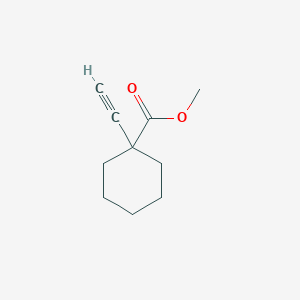
![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
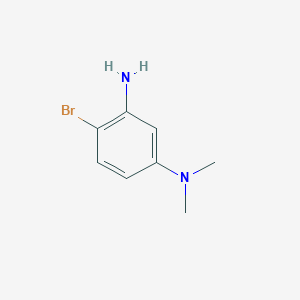
![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
